

# Comparative Analysis of DSP107 and its Functional Analogs in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SPA107    |           |
| Cat. No.:            | B15608873 | Get Quote |

A detailed examination of the dual-targeting fusion protein DSP107 against other CD47 and 4-1BB targeting agents, providing insights for researchers and drug development professionals.

In the rapidly evolving landscape of cancer immunotherapy, molecules that can simultaneously modulate both the innate and adaptive immune systems are of high interest. DSP107, a first-inclass bifunctional fusion protein, embodies this approach by targeting two critical immune checkpoints: CD47 and 4-1BB (CD137). This guide provides a comparative analysis of DSP107 with its functional analogs—other therapeutic agents targeting the CD47/SIRPα axis or the 4-1BB costimulatory pathway. This objective comparison is supported by available preclinical and clinical data to aid researchers, scientists, and drug development professionals in their understanding of these novel immunotherapies.

## Mechanism of Action: A Dual-Pronged Attack on Cancer

DSP107 is a fusion protein composed of the extracellular domain of human SIRP $\alpha$  linked to the extracellular domain of the human 4-1BB ligand (4-1BBL)[1][2]. This unique structure allows it to engage with two distinct targets on different immune cells.

• Inhibition of the "Don't Eat Me" Signal: The SIRPα component of DSP107 binds to CD47, a protein often overexpressed on the surface of cancer cells[3][4][5]. The interaction between CD47 on tumor cells and SIRPα on macrophages sends a "don't eat me" signal, preventing the phagocytosis of malignant cells. By blocking this interaction, DSP107 unleashes the



phagocytic potential of macrophages, enabling them to engulf and destroy cancer cells[1][6] [7].

• Costimulation of T-cells: The 4-1BBL component of DSP107 binds to the 4-1BB receptor, which is expressed on activated T-cells and Natural Killer (NK) cells[8][9]. Engagement of 4-1BB delivers a potent costimulatory signal that enhances the proliferation, survival, and cytotoxic activity of these immune effector cells, leading to a more robust and sustained anti-tumor response[1][7][10]. A key feature of DSP107 is that the 4-1BB activation is conditional upon the binding of the SIRPα moiety to CD47 on the tumor cell surface, thereby localizing the T-cell activation to the tumor microenvironment and potentially reducing systemic toxicity[1][7][11].

This dual mechanism of activating both innate (macrophages) and adaptive (T-cells) immunity at the tumor site represents a promising strategy in cancer therapy[1][6].

## **Comparative Performance Data**

To provide a clear comparison, the following tables summarize the available quantitative data for DSP107 and its functional analogs. It is important to note that this data is compiled from various sources and direct head-to-head studies are limited.

## **Table 1: Binding Affinity and In Vitro Efficacy**



| Molecule   | Target(s)      | Binding Affinity (Kd)                                                                     | In Vitro Efficacy<br>Highlights                                                                                                                                                                                                                             |
|------------|----------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DSP107     | CD47 and 4-1BB | High affinity for human CD47 and 4-1BB (specific Kd not consistently reported) [1][6][12] | - Significantly increases macrophage-mediated phagocytosis of tumor cells Augments T-cell cytotoxicity in an effector-to-target ratio-dependent manner.  [13][14][15] - Reduces tumor cell numbers by up to 85% in co-culture with rituximab.  [13][14][15] |
| Magrolimab | CD47           | High affinity (specific<br>Kd not publicly<br>available)[16]                              | - Blocks the "don't eat<br>me" signal to enhance<br>phagocytosis by<br>macrophages.[17]                                                                                                                                                                     |
| Urelumab   | 4-1BB          | ~16.6 - 22 nM[8]                                                                          | - Potent agonist of 4-<br>1BB, leading to T-cell<br>activation.                                                                                                                                                                                             |
| Utomilumab | 4-1BB          | ~69 - 71.2 nM[8]                                                                          | - Milder agonist of 4-<br>1BB compared to<br>urelumab.[18]                                                                                                                                                                                                  |

**Table 2: Clinical Trial Efficacy and Safety Overview** 



| Molecule                               | Indication(s)                                           | Objective Response<br>Rate (ORR)                                                                                          | Key Safety Findings                                                                                                                                                       |
|----------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DSP107 (in combo<br>with Atezolizumab) | Advanced Solid<br>Tumors (MSS-CRC)                      | 57% Disease Control Rate (DCR) in highest dose cohort.[19] Deep and durable responses in MSS- CRC patients.[19]           | Generally well- tolerated. No dose- limiting toxicities (DLTs) or significant hematological toxicities reported in Phase 1.[19][20] Does not bind to red blood cells.[21] |
| Magrolimab (in combo with Azacitidine) | Higher-Risk<br>Myelodysplastic<br>Syndromes (MDS)       | 33% Complete Response (CR) in Phase 1b.[9] ORR of 75%.[17]                                                                | Higher risk of death in combination arms in some Phase 3 trials. [4] Anemia is a common on-target toxicity.[9]                                                            |
| Urelumab                               | Advanced Solid<br>Tumors                                | Limited monotherapy efficacy at safe doses. ORR of 49% in combination with nivolumab in treatment-naive melanoma.[10][22] | Dose-limiting hepatotoxicity is a major concern at higher doses (≥1 mg/kg).[23][24]                                                                                       |
| Utomilumab                             | Advanced Solid<br>Tumors, Non-Hodgkin<br>Lymphoma (NHL) | Limited single-agent activity. ORR of 21.2% in combination with rituximab in NHL.[25]                                     | Favorable safety profile with generally mild adverse events. [20][25][26]                                                                                                 |

## **Experimental Protocols**

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.



## **Macrophage Phagocytosis Assay**

This protocol outlines a common method to assess the ability of a therapeutic agent to enhance the phagocytosis of cancer cells by macrophages.





Click to download full resolution via product page

**Detailed Protocol:** 



#### · Macrophage Preparation:

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Culture PBMCs in macrophage differentiation medium (e.g., RPMI-1640 supplemented with 10% FBS and M-CSF) for 5-7 days to generate monocyte-derived macrophages.
- · Adherent macrophages are then harvested for the assay.

#### Tumor Cell Labeling:

- Culture the target cancer cell line (e.g., a CD47-positive cell line).
- Label the tumor cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye that fluoresces in the acidic environment of the phagosome) according to the manufacturer's instructions.
- Wash the cells to remove excess dye.

#### Phagocytosis Assay:

- Plate the macrophages in a multi-well plate.
- Add the fluorescently labeled tumor cells to the macrophages at a specific effector-totarget ratio (e.g., 1:2).
- Add DSP107 or the analog compound at various concentrations. Include an isotype control or vehicle as a negative control.
- Incubate the co-culture for a defined period (typically 1-4 hours) at 37°C.
- Gently wash the wells to remove non-phagocytosed tumor cells.
- Harvest the macrophages and analyze by flow cytometry. The percentage of fluorescent macrophages indicates the level of phagocytosis. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.





## **T-Cell Activation Assay**

This protocol describes a method to measure the activation of T-cells in response to treatment with a 4-1BB agonist.





Click to download full resolution via product page

**Detailed Protocol:** 



#### T-Cell Isolation:

- Isolate PBMCs as described above.
- Isolate T-cells from PBMCs using a pan-T-cell isolation kit (negative selection) to obtain a pure population of T-cells.
- T-Cell Stimulation and Treatment:
  - Plate the isolated T-cells in a multi-well plate.
  - For conditional agonists like DSP107, co-culture with CD47-positive target cells is necessary.
  - Provide a sub-optimal primary stimulation signal to induce 4-1BB expression. This is typically done by coating the wells with a low concentration of an anti-CD3 antibody.
  - Add DSP107 or the 4-1BB agonist analog at various concentrations.
  - Include appropriate controls, such as an isotype control antibody.
  - Incubate the cells for 24-72 hours at 37°C.
- Analysis of T-Cell Activation:
  - Harvest the T-cells.
  - Stain the cells with fluorescently labeled antibodies against T-cell activation markers, such as CD25 and CD69.
  - Analyze the cells by flow cytometry to determine the percentage of activated T-cells (e.g., CD25+/CD69+).
  - Supernatants can also be collected to measure cytokine production (e.g., IFN-γ) by ELISA as another indicator of T-cell activation.

#### Conclusion



DSP107 represents a novel and promising approach in cancer immunotherapy by uniquely combining the blockade of the CD47-SIRP $\alpha$  "don't eat me" signal with the conditional costimulation of the 4-1BB pathway. This dual mechanism of action aims to orchestrate both innate and adaptive anti-tumor immunity directly at the tumor site. The preclinical and early clinical data for DSP107 suggest a favorable safety profile, particularly the lack of hematological toxicities often associated with CD47-targeting agents, and encouraging anti-tumor activity.

In comparison, single-agent CD47 inhibitors like magrolimab have shown promise but are associated with on-target anemia and have faced challenges in demonstrating a survival benefit in some late-stage trials. First-generation 4-1BB agonists such as urelumab have demonstrated potent T-cell activation but are hampered by significant dose-limiting hepatotoxicity. Utomilumab, a second-generation 4-1BB agonist, has a better safety profile but has shown limited efficacy as a monotherapy.

The conditional activation of 4-1BB by DSP107, dependent on its binding to CD47 on tumor cells, is a key differentiator that may enhance the therapeutic window by localizing the potent T-cell costimulation to the tumor microenvironment. Further clinical investigation is warranted to fully elucidate the therapeutic potential of DSP107 and to determine its optimal place in the growing arsenal of cancer immunotherapies. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and compare these innovative therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Protocols The Fleischman Lab [mpnlab.org]
- 4. gilead.com [gilead.com]

#### Validation & Comparative





- 5. KAHR Announces First Patient Dosed in Phase 1/2 Clinical Trial of DSP107, Bi-Functional CD47x41BB Candidate for the Treatment of Solid Tumors [prnewswire.com]
- 6. kahrbio.com [kahrbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. "Final Results of Urelumab, an Anti-CD137 Agonist Monoclonal Antibody, " by Nikhil I Khushalani, Patrick A Ott et al. [digitalcommons.library.tmc.edu]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. DSP107: Advancing Cancer Immunotherapy with a Novel SIRPα-4-1BBL Dual Signaling Protein [synapse.patsnap.com]
- 13. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. moffitt.org [moffitt.org]
- 18. Structure of the 4-1BB/4-1BBL complex and distinct binding and functional properties of utomilumab and urelumab (Journal Article) | OSTI.GOV [osti.gov]
- 19. Macrophage Phagocytosis Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Pfizer Presents Data from Phase 1b Trial Investigating Utomilumab (a 4-1BB agonist) in Combination with a Checkpoint Inhibitor | Pfizer [pfizer.com]
- 21. ASCO American Society of Clinical Oncology [asco.org]
- 22. Final results of urelumab, an anti-CD137 agonist monoclonal antibody, in combination with cetuximab or nivolumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Urelumab Wikipedia [en.wikipedia.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]



- 26. First-in-Human Study of Utomilumab, a 4-1BB/CD137 Agonist, in Combination with Rituximab in Patients with Follicular and Other CD20+ Non-Hodgkin Lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of DSP107 and its Functional Analogs in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608873#comparative-analysis-of-spa107-and-its-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com